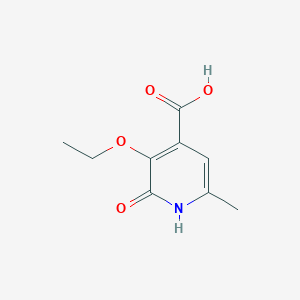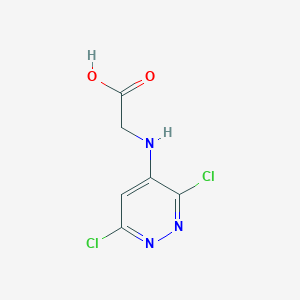
1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride is a chemical compound with the molecular formula C10H11ClN2. It is a solid substance that is often used in various scientific research applications. The compound is known for its unique structure, which includes an indene ring system fused with an amino group and a carbonitrile group.
Vorbereitungsmethoden
The synthesis of 1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride can be achieved through various synthetic routes. One common method involves the use of transaminase enzymes to achieve stereoselective synthesis . This method ensures complete conversion in a single step. Industrial production methods may involve more complex processes, including multiple steps and the use of specific catalysts to achieve high yields and purity.
Analyse Chemischer Reaktionen
1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carbonyl compounds, while reduction may result in the formation of amines.
Wissenschaftliche Forschungsanwendungen
1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in the preparation of various organic compounds, including aryl (indanyl)oxadiazoles.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model compound for studying biological processes.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. For example, it acts as a sphingosine 1 phosphate receptor modulator, which is useful in the treatment of S1P1-associated diseases . The compound binds to these receptors and modulates their activity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride can be compared with other similar compounds, such as:
®-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride: This compound has a similar structure but differs in its stereochemistry.
7-Amino-2,3-dihydro-1H-indene-4-carbonitrile: This compound has a similar indene ring system but differs in the position of the amino group.
4-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride: This compound has a similar structure but includes a methyl group instead of a carbonitrile group.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to modulate sphingosine 1 phosphate receptors.
Eigenschaften
IUPAC Name |
1-amino-2,3-dihydro-1H-indene-4-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.ClH/c11-6-7-2-1-3-9-8(7)4-5-10(9)12;/h1-3,10H,4-5,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCLSOKJNLLCHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2C1N)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(1H-imidazol-2-yl)propyl]piperazine](/img/structure/B13014506.png)
![tert-butyl (1S,2S,5R)-6,6-dichloro-2-(hydroxymethyl)-4-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13014510.png)
![6-Fluoropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B13014518.png)
![tert-Butyl 5,5-dimethyl-7-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13014528.png)
![2-O-benzyl 7-O-tert-butyl 6,8-dihydro-5H-imidazo[1,2-a]pyrazine-2,7-dicarboxylate](/img/structure/B13014540.png)


![(1S,5R,6R)-1-tert-Butoxycarbonylamino-6-fluoro-3-azabicyclo[3,3,0]octane](/img/structure/B13014553.png)

![3-(Trifluoromethyl)-1,4,5,6,7,8-hexahydro-4,7-epiminocyclohepta[c]pyrazole](/img/structure/B13014577.png)


